2-甲基-5-硝基-1-乙烯基咪唑

描述

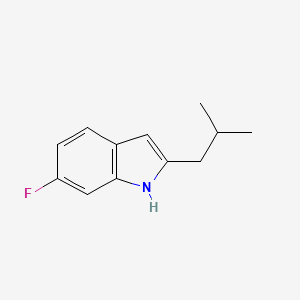

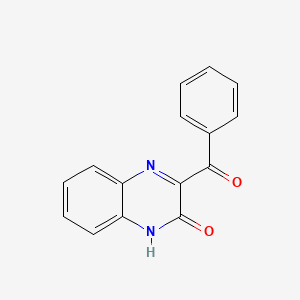

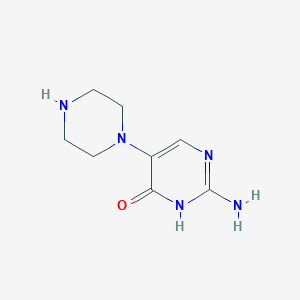

“2-Methyl-5-nitro-1-vinylimidazole” is a compound that is structurally related to imidazole . It is a white or colorless solid that is highly soluble in polar organic solvents and water . It is a precursor to a range of drugs and is a ligand in coordination chemistry .

Synthesis Analysis

The synthesis of “2-Methyl-5-nitro-1-vinylimidazole” involves the condensation of glyoxal, ammonia, and acetaldehyde, a process known as the Radziszewski reaction . Nitration gives the 5-nitro derivative . The compound is a sterically hindered imidazole that is used to simulate the coordination of histidine to heme complexes . It can be deprotonated to make imidazolate-based coordination polymers .

Molecular Structure Analysis

The crystal structure of the related compound 2-methylimidazole has been determined using X-ray diffraction . The crystal is in the orthorhombic crystal system with space group P 2 1 2 1 2 1 . The molecule of 2-methylimidazole is approximately planar . The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures . The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen .

Chemical Reactions Analysis

When the 2-position contained a methyl group (2-methyl-1-vinylimidazole), the degradative addition was significantly reduced . They also determined polymerization of 1VIM in an acidic aqueous solution, protonated the monomer, and increased the polymer molecular weight due to resonance stabilization of the cationic charge .

Physical and Chemical Properties Analysis

The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight . Surprisingly, the water solubility is low . Nitro groups of nitroalkanes can be identified by strong infrared bands at about 1550cm−1 and 1375cm−1 .

科学研究应用

多态性和分子结构

- 多态性和结构分析:2-甲基-5-硝基-1-乙烯基咪唑表现出多态性,其特征在于不同的分子构象和堆积。一项针对类似化合物 1-甲基-2-硝基-5-乙烯基咪唑的研究揭示了多态性的见解,该研究采用了热显微镜、差示扫描量热法和 X 射线衍射等技术。发现该分子是具有顺式乙烯基基团构象的平面分子 (Pelizza 等人,1978)。

抗菌特性

- DNA 作为主要靶点:类似化合物(如 1-甲基-2-硝基-5-乙烯基咪唑)的抗菌活性主要针对 DNA。此作用通过阻断 DNA 合成和细菌中的诱变活性等效应得到证实 (Goldstein 等人,1977)。

- 代谢活化和抗菌活性:1-甲基-2-硝基-5-乙烯基咪唑在微生物系统中的功效取决于代谢活化。活化速率与抗菌活性相关,对硝基咪唑具有抗性的突变体显示出药物活化缺陷 (Goldstein 等人,1977)。

催化活性

- 聚合形式的酯解活性:类似化合物(如 1-甲基-5-乙烯基咪唑)的聚合形式在水解特定酯类方面表现出有效的催化活性。聚合物和底物之间的疏水相互作用增强了这种活性 (Overberger 和 Smith,1975)。

抗寄生虫活性

- 抗锥虫病特性:5-硝基-1-乙烯基咪唑的衍生物,例如 2-(4-甲基氨基苯乙烯基)-5-硝基-1-乙烯基咪唑,已显示出有希望的抗锥虫病活性,与小鼠中的标准药物相当 (Ross 和 Jamieson,1975)。

- 对克氏锥虫的有效性:与 2-甲基-5-硝基-1-乙烯基咪唑密切相关的化合物 2-硝基-1-乙烯基-1H-咪唑已证明对克氏锥虫具有显着活性,在细胞研究中具有低细胞毒性 (Velez 等人,2022)。

生物降解性和环境影响

- 生物降解性分析:已对咪唑衍生物(包括 2-甲基-5-硝基咪唑)的生物降解性进行了研究,提供了对其环境影响和降解途径的见解 (Veeraragavan 等人,2017)。

作用机制

安全和危害

未来方向

Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The synthesis of well-controlled poly (1VIM) is expected to greatly expand the design and utility of vinyl imidazole-based materials and their applications in catalysis, membrane material, heavy metal removal, fuel cells, and many other fields .

属性

IUPAC Name |

1-ethenyl-2-methyl-5-nitroimidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-3-8-5(2)7-4-6(8)9(10)11/h3-4H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWJPSVDQGUYQSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1C=C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30617403 | |

| Record name | 1-Ethenyl-2-methyl-5-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30617403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5006-79-1 | |

| Record name | 1-Ethenyl-2-methyl-5-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30617403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

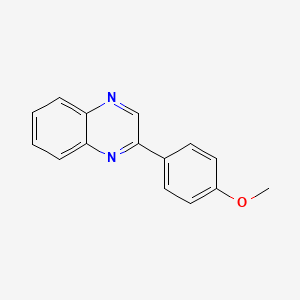

![4-Oxo-4,5-dihydro-3h-pyrrolo[2,3-c]quinoline-1-carbonitrile](/img/structure/B3352635.png)

![[1,2,4]Triazino[4,5-a]indol-1-ylhydrazine](/img/structure/B3352637.png)